molecular formula C8H10BBrO2 B1456957 (4-Bromo-2,6-dimethylphenyl)boronic acid CAS No. 1160561-24-9

(4-Bromo-2,6-dimethylphenyl)boronic acid

Cat. No. B1456957
M. Wt: 228.88 g/mol
InChI Key: OGYKUMRPICACAC-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-dimethylphenyl)boronic acid” is a boronic acid derivative. The molecule contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .


Synthesis Analysis

Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular formula of “(4-Bromo-2,6-dimethylphenyl)boronic acid” is C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .

Scientific Research Applications

Improved Synthesis Techniques

An optimized process for the preparation of 2,6-dimethylphenyl boronic acid, which shares a structural similarity with (4-bromo-2,6-dimethylphenyl)boronic acid, was developed by Yong and Wei (2007). This process involves the use of tributyl borate and Grignard reagents, resulting in a significantly higher yield compared to traditional methods. The study highlights the influence of temperature, boronization reagent, and reactant proportion on the yield, achieving a total yield of 72.2%, which is an improvement over the 51% yield from using organic lithium under less moderate conditions. The product was thoroughly characterized by 1H NMR, mass spectrometry, and IR, demonstrating the effectiveness of this optimized method (Z. Yong & Xie Wei, 2007).

Chemical Properties and Reactions

The study by Nishihara, Nara, and Osakada (2002) explores the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (2,6-dimethylphenyl)boronic acid, with an aryloxorhodium complex. This research provides insight into the structure and chemical properties of the resulting complexes, demonstrating significant advances in understanding the reactivity and applications of boronic acids in coordination chemistry. The characterization of these complexes through orthorhombic space groups and subsequent hydrolysis reactions showcases the potential for developing new materials and catalysts based on boronic acid frameworks (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).

Synthetic Applications

In another study, the use of 3,5-dimethylphenylboronic acid (a close analogue to (4-bromo-2,6-dimethylphenyl)boronic acid) in Suzuki cross-coupling conditions was investigated by Winkle and Schaab (2001). This work demonstrates the utility of boronic acids in facilitating the preparation and cross-coupling of bis(3,5-dimethylphenyl)borinic acid, highlighting the efficiency of boronic acids in transferring aryl groups during Suzuki coupling reactions. Such studies underscore the versatility of boronic acids as reagents in organic synthesis, particularly in the formation of complex organic molecules (Derick D. Winkle & K. Schaab, 2001).

Safety And Hazards

The safety data sheet for “(4-Bromo-2,6-dimethylphenyl)boronic acid” suggests avoiding dust formation and inhalation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If ingested, do not induce vomiting and seek medical attention immediately .

Future Directions

Boronic acids, including “(4-Bromo-2,6-dimethylphenyl)boronic acid”, have potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics materials . Their unique properties as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYKUMRPICACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,6-dimethylphenyl)boronic acid

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,6-dimethyl-1-iodobenzene (150 g, 0.48 mol) in tetrahydrofuran (1500 ml) at −75° C. is added n-butyl lithium (1.6 M in hexanes, 364 ml, 0.58 mol) dropwise maintaining the temperature of the reaction mixture below −70° C. When the addition is complete the mixture is stirred at −75° C. for an additional 30 minutes and then trimethyl borate (302 g, 2.9 mol) is added dropwise. After the addition is complete the reaction is stirred at −75° C. for 1 hour, then allowed to come to room temperature and stirred for 2 hours, followed by cooling in an ice bath and acidification with 0.5 N aqueous hydrochloric acid. The mixture is extracted with ethyl acetate (3×1000 ml) and the organic extracts are combined, washed with brine, dried over anhydrous sodium sulphate. The mixture is filtered and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-dimethylphenylboronic acid (48 g) as a white solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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